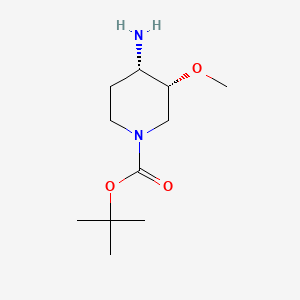![molecular formula C27H23N B572527 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine CAS No. 1326137-97-6](/img/structure/B572527.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine” is a complex organic molecule. It contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Biphenyl is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Biphenyl, one component of the compound, is a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications
Electron-Blocking Materials in OLEDs : Hu et al. (2020) investigated derivatives of N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine as electron-blocking materials in OLEDs. They found that these materials have suitable optical, electrochemical, and thermal properties, contributing to good device lifetime and charge balance in OLEDs (Hu et al., 2020).
Hole Transport Materials : Wu et al. (2017) designed and synthesized hole transport materials based on this compound, which exhibited excellent thermal stability and efficient hole transport properties, leading to higher efficiencies in green OLEDs compared to NPB-based devices (Wu et al., 2017).
Materials for Yellow Phosphorescent OLEDs : Braveenth et al. (2021) synthesized materials using this compound as a core, which were used as hole transporting materials in yellow phosphorescent OLEDs. Their studies showed high current and external quantum efficiencies (Braveenth et al., 2021).
Fluorescence Probes for Solvation Dynamics : Saroja et al. (2004) discussed the synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, starting from 2-halo-9,9-dialkylfluorenes. These compounds, including derivatives of this compound, are promising candidates for fluorescence probes in femtosecond solvation dynamics studies (Saroja et al., 2004).
Security Ink Applications : Lu and Xia (2016) developed a novel V-shaped molecule using derivatives of this compound, which exhibited morphology-dependent fluorochromism and potential for use as a security ink (Lu & Xia, 2016).
Applications in Blue Fluorescent OLEDs : Jeong et al. (2019) investigated a pyrene derivative, incorporating this compound, as a dual-function material for blue fluorescent OLEDs. This derivative exhibited high external quantum efficiency and long lifetime (Jeong et al., 2019).
Fluorescent Sensors for Nitro Compounds and Biomolecules : Han et al. (2020) synthesized compounds using this chemical as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, showing excellent selective recognition ability (Han et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9,9-dimethyl-N-(4-phenylphenyl)fluoren-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-11-7-6-10-23(25)24-18-22(16-17-26(24)27)28-21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18,28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXDAKUYTRAHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744256 |
Source


|
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1326137-97-6 |
Source


|
| Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

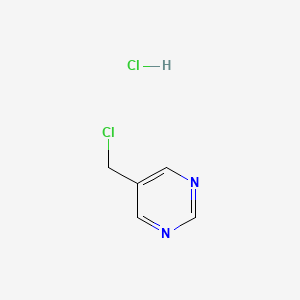
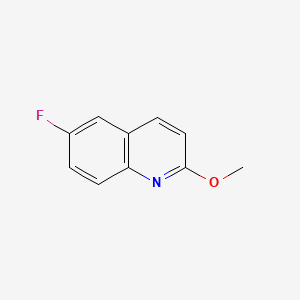


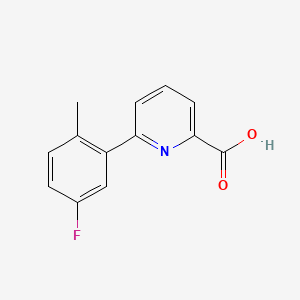
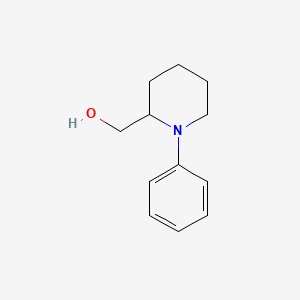
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
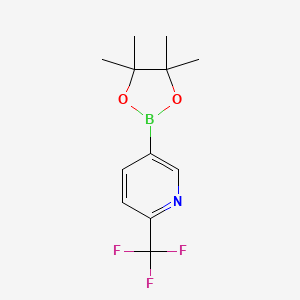
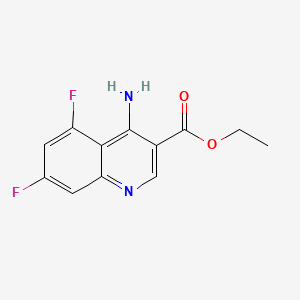

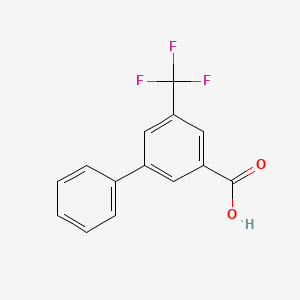
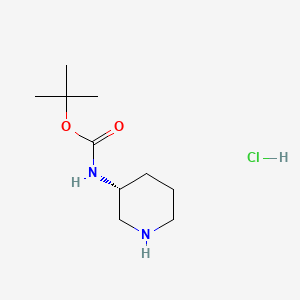
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)
